molecular formula C17H23Cl3N2O3S B15081237 ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15081237
M. Wt: 441.8 g/mol
InChI Key: IHSDVGKWNLSOET-UHFFFAOYSA-N
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Description

Ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the trichloroethyl group: This is achieved through a substitution reaction using trichloroethylamine.

    Attachment of the dimethylpropanoyl group: This step involves the acylation of the intermediate product with 2,2-dimethylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C17H23Cl3N2O3S

Molecular Weight

441.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H23Cl3N2O3S/c1-5-25-13(23)11-9-7-6-8-10(9)26-12(11)21-14(17(18,19)20)22-15(24)16(2,3)4/h14,21H,5-8H2,1-4H3,(H,22,24)

InChI Key

IHSDVGKWNLSOET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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